molecular formula C9H9NO2S B8517110 4-Carbamothioylphenyl acetate

4-Carbamothioylphenyl acetate

Cat. No.: B8517110
M. Wt: 195.24 g/mol
InChI Key: LLPCWXOGSNFALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbamothioylphenyl acetate is an organic compound with the molecular formula C9H9NO2S It is a derivative of thiobenzamide, where the acetoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Carbamothioylphenyl acetate can be synthesized through the acetylation of thiobenzamide. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Carbamothioylphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiobenzamide or other reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiobenzamide and its derivatives.

    Substitution: Various substituted thiobenzamides.

Scientific Research Applications

4-Carbamothioylphenyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carbamothioylphenyl acetate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and thiobenzamide, which can then interact with various enzymes and proteins. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Thiobenzamide: The parent compound, lacking the acetoxy group.

    4-Methylthio-thiobenzamide: A derivative with a methylthio group instead of an acetoxy group.

    4-Acetoxymethyl-thiobenzamide: A similar compound with an acetoxymethyl group.

Uniqueness

4-Carbamothioylphenyl acetate is unique due to its acetoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

(4-carbamothioylphenyl) acetate

InChI

InChI=1S/C9H9NO2S/c1-6(11)12-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13)

InChI Key

LLPCWXOGSNFALS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=S)N

Origin of Product

United States

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